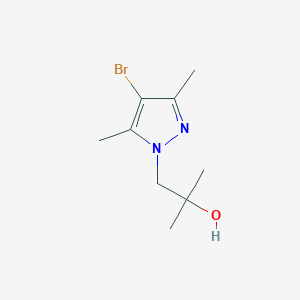
3-Chloro-6-cyanopyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-cyanopyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H2ClN3O2. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 3-position, a cyano group at the 6-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-cyanopyrazine-2-carboxylic acid typically involves the chlorination of 6-cyanopyrazine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 6-cyanopyrazine-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure and purify the product by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-cyanopyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxamide or carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate the hydrolysis of the cyano group.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.
Hydrolysis: Pyrazine-2,3-dicarboxylic acid or pyrazine-2-carboxamide.
Oxidation and reduction: Oxidized or reduced forms of the pyrazine ring.
Applications De Recherche Scientifique
3-Chloro-6-cyanopyrazine-2-carboxylic acid has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials science: The compound can be used in the development of novel materials, including polymers and coordination complexes.
Biological studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial applications: The compound is used in the synthesis of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-Chloro-6-cyanopyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of the cyano and carboxylic acid groups allows for interactions with various molecular targets, including proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyrazine-2-carboxamide: Similar structure but with an amide group instead of a cyano group.
6-Cyanopyrazine-2-carboxylic acid: Lacks the chlorine substitution at the 3-position.
Pyrazine-2,3-dicarboxylic acid: Contains two carboxylic acid groups instead of a cyano and a carboxylic acid group
Uniqueness
The presence of both a chlorine atom and a cyano group on the pyrazine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research .
Propriétés
Formule moléculaire |
C6H2ClN3O2 |
|---|---|
Poids moléculaire |
183.55 g/mol |
Nom IUPAC |
3-chloro-6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-4(6(11)12)10-3(1-8)2-9-5/h2H,(H,11,12) |
Clé InChI |
IZDSHRHCFQQGFA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Cl)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)





